

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid CAS number 76497-39-7

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Compound of Interest

Compound Name: (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

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An In-Depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

This guide provides a comprehensive technical overview of **(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid** (CAS No. 76497-39-7), a chiral building block of paramount importance in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, analytical characterization, and its critical application in the manufacture of Angiotensin-Converting Enzyme (ACE) inhibitors.

Core Concepts and Strategic Importance

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a derivative of isobutyric acid distinguished by a thioester functional group and a specific stereochemistry at the C2 position.^[1] While it has applications as a biochemical reagent, its primary significance lies in its role as a pivotal intermediate in the synthesis of Captopril.^{[2][3][4]} Captopril was the first orally active ACE inhibitor developed and remains a widely used medication for treating hypertension and certain types of congestive heart failure.^[5]

The therapeutic efficacy of Captopril is critically dependent on its stereochemistry. The (S,S) diastereomer is the active pharmaceutical ingredient, and therefore, the use of the enantiomerically pure (S)-isomer of 3-(acetylthio)-2-methylpropionic acid is essential to ensure the potency and safety of the final drug product.^{[2][6]}

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction optimization, and quality control.

| Property | Value | Source(s) |
|-------------------|--|------------|
| CAS Number | 76497-39-7 | [7] |
| Molecular Formula | C ₆ H ₁₀ O ₃ S | [1][7] |
| Molecular Weight | 162.21 g/mol | [7][8] |
| Appearance | Liquid to Low-Melting Solid | [3][9][10] |
| Boiling Point | 131-132 °C at 2.25 mmHg | [9] |
| Density | ~1.178 g/cm ³ | [9][10] |
| Purity | Typically ≥93-98% (HPLC) | [4][7][8] |
| IUPAC Name | (2S)-3-(acetylthio)-2-methylpropanoic acid | [8][11] |
| Synonyms | (S)-(-)-3-(Acetylthio)isobutyric acid, D-β-Acetylthioisobutyric acid | [1][7] |

Spectroscopic Data: Comprehensive spectral data is available for the characterization of this compound. Key techniques include ¹H NMR, GC-MS, and FT-IR, which can confirm the structural integrity and identify impurities.[12]

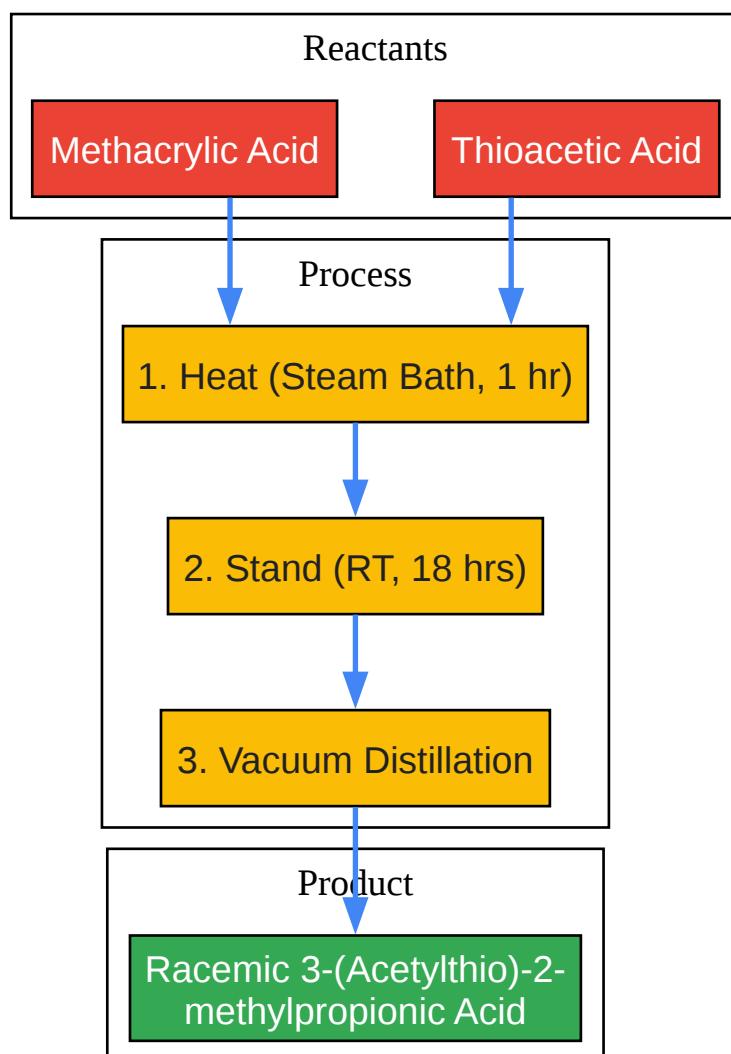
Synthesis and Chiral Resolution

The industrial production of **(S)-(-)-3-(Acetylthio)-2-methylpropionic acid** involves two primary strategies: direct asymmetric synthesis or the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid

A common and straightforward method involves the 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid.^{[13][14]} This reaction is typically performed by heating the neat reagents, providing the racemic product in good yield after vacuum distillation.

- Objective: To synthesize racemic 3-acetylthio-2-methylpropanoic acid from methacrylic acid and thioacetic acid.^[13]
- Materials:
 - Methacrylic acid (40.7 g)
 - Thioacetic acid (50 g)
- Procedure:
 - Combine methacrylic acid and thioacetic acid in a suitable reaction flask.
 - Heat the mixture on a steam bath for approximately one hour.
 - Allow the reaction mixture to stand at room temperature for 18 hours to ensure completion.
 - Causality: Heating initiates the conjugate addition, while the extended time at room temperature drives the reaction to completion.
 - Confirm the complete consumption of methacrylic acid using NMR spectroscopy. This is a critical self-validating step to ensure the reaction is finished before purification.
 - Purify the crude product by vacuum distillation. Collect the fraction boiling at 128.5-131 °C (2.6 mmHg) to obtain the desired product.^[13]



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Caption: Workflow for the synthesis of racemic 3-acetylthio-2-methylpropionic acid.

Chiral Resolution

To obtain the desired (S)-enantiomer, the racemic mixture can be resolved using a chiral resolving agent. A patented method utilizes L-(+)-2-aminobutanol to selectively crystallize the diastereomeric salt of the D-(-) or (S)-enantiomer.[\[15\]](#)

Mechanism Insight: The process relies on the principle that diastereomers (formed from a racemic acid and a single enantiomer of a chiral base) have different physical properties,

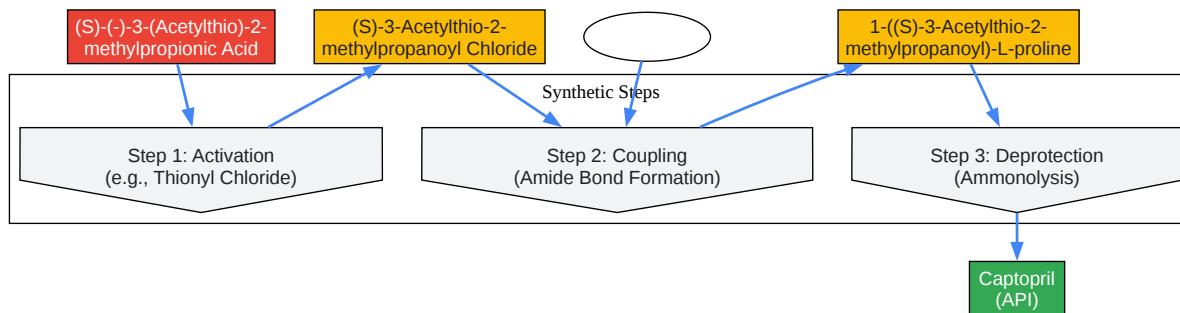
including solubility. By choosing an appropriate solvent, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.[15]

Application in Captopril Synthesis

The primary industrial application of **(S)-(-)-3-(Acetylthio)-2-methylpropionic acid** is its use as the acylating agent in the synthesis of Captopril.[6][16][17] The thioacetyl group serves as a protected form of the free thiol, which is crucial for the biological activity of Captopril but would otherwise be prone to oxidation during synthesis.[6]

Overall Synthetic Pathway

The synthesis can be logically divided into three main stages: activation of the carboxylic acid, coupling with L-proline, and deprotection to yield the final active pharmaceutical ingredient (API).



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Caption: Synthetic pathway from the title compound to the Captopril API.

Detailed Experimental Protocols

- Objective: To convert the carboxylic acid into its more reactive acid chloride derivative to facilitate amide bond formation.

- Materials:
 - (S)-3-Acetylthio-2-methylpropanoic acid (14.5 g)
 - Thionyl chloride (SOCl₂)
 - Dichloromethane (DCM, solvent, 80 ml)
- Procedure:
 - In a dry reaction flask under an inert atmosphere, dissolve (S)-3-Acetylthio-2-methylpropanoic acid in dichloromethane.
 - Cool the solution in an ice bath.
 - Slowly add thionyl chloride to the solution.
 - Causality: Thionyl chloride is a standard reagent for this conversion; it reacts with the carboxylic acid to form the acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. The reaction is exothermic, necessitating cooling.
 - Allow the reaction to stir and slowly warm to room temperature until the reaction is complete (monitor by TLC or IR spectroscopy).
 - Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.
- Objective: To form the crucial amide bond between the activated acid chloride and L-proline.
- Materials:
 - (S)-3-Acetylthio-2-methylpropanoyl chloride (from Step 1)
 - L-Proline (10 g)
 - Sodium hydroxide (NaOH) solution
 - Water (60 ml)

- Ethyl acetate (for extraction)
- Procedure:
 - Dissolve L-proline in purified water in a reaction flask and cool to approximately -2 °C.[6]
 - Adjust the pH to 8-10 with a sodium hydroxide solution.
 - Causality: A basic pH is required to deprotonate the amine group of L-proline, making it a more effective nucleophile for attacking the electrophilic acid chloride.
 - Slowly add the (S)-3-Acetylthio-2-methylpropanoyl chloride from the previous step, maintaining the temperature between 0-5 °C and the pH between 8-10 by concurrently adding NaOH solution.[16]
 - Self-Validation: Maintaining strict control over temperature and pH is critical to prevent side reactions and ensure high yield and purity.
 - After the addition is complete, allow the reaction to stir for several hours at room temperature.
 - Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.
 - Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, with ethyl acetate.
 - Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Objective: To remove the acetyl protecting group to reveal the free thiol, yielding the final Captopril product.
- Materials:
 - 1-(3-acetylthio-2-methylpropanoyl)-L-proline (from Step 2)
 - Sodium hydroxide (14 g)
 - Water (30 ml)

- Concentrated hydrochloric acid
- Dichloromethane (for extraction)
- Procedure:
 - In a reaction flask, dissolve the protected intermediate in an aqueous solution of sodium hydroxide. Some protocols use ammonolysis with ammonia in methanol.[14][16]
 - Causality: The basic conditions facilitate the hydrolysis (saponification) of the thioester bond, removing the acetyl group.
 - Stir the reaction at a controlled temperature (e.g., 35-40 °C) for 1.5 hours.[16]
 - Cool the mixture and acidify to pH 1-2 with concentrated hydrochloric acid. This protonates the carboxylate and the thiolate to give the final product.
 - Extract the Captopril product with dichloromethane.
 - Dry the combined organic layers and concentrate under vacuum to yield the final API.

Safety and Handling

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid and its racemic form are classified as hazardous materials.[12]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It is also listed as corrosive and harmful.[9][10]
- Precautions: Handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection (e.g., safety goggles and a face shield).[10][12]
- Storage: Store in a cool, dry place, typically at 0-5°C.[10]

This compound is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

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